molecular formula C21H22N4O4S B2370376 5-((Furan-2-ylmethyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941248-00-6

5-((Furan-2-ylmethyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2370376
CAS No.: 941248-00-6
M. Wt: 426.49
InChI Key: ZYWUMCQXVMPFEQ-UHFFFAOYSA-N
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Description

The compound 5-((Furan-2-ylmethyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring a central oxazole ring. Key structural elements include:

  • Position 2: A 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl group, introducing a sulfonamide moiety known for enhancing enzyme-binding affinity .
  • Position 4: A carbonitrile group, increasing polarity and influencing electronic properties.

Properties

IUPAC Name

5-(furan-2-ylmethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-15-8-10-25(11-9-15)30(26,27)18-6-4-16(5-7-18)20-24-19(13-22)21(29-20)23-14-17-3-2-12-28-17/h2-7,12,15,23H,8-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWUMCQXVMPFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((Furan-2-ylmethyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile, commonly referred to as compound 941248-00-6, is a synthetic compound with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The compound's structure is characterized by the following molecular formula and weight:

  • Molecular Formula : C21_{21}H22_{22}N4_{4}O4_{4}S
  • Molecular Weight : 426.5 g/mol
PropertyValue
Molecular FormulaC21_{21}H22_{22}N4_{4}O4_{4}S
Molecular Weight426.5 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, analogs have shown significant inhibition of tumor growth in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in human adenocarcinoma cells, suggesting a mechanism involving the modulation of signaling pathways associated with cancer progression .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests its potential as a 5-HT1A receptor agonist. Agonists of this receptor are often explored for their antidepressant properties. Preliminary animal studies indicated that derivatives exhibited reduced immobility in forced swimming tests, a common measure for antidepressant efficacy, outperforming traditional antidepressants like imipramine .

The proposed mechanism of action for this compound includes:

  • Receptor Modulation : Binding to serotonin receptors may enhance serotonergic signaling.
  • Inhibition of Prostaglandin Synthesis : Similar compounds have shown the ability to reduce prostaglandin E2_2 levels, which are implicated in inflammation and cancer progression .

Study 1: Anticancer Efficacy

In a study evaluating various derivatives, one analog was reported to significantly reduce PGE2_2 levels (EC50_{50}=90 nM), indicating strong anti-inflammatory and anticancer properties . The study utilized xenograft mouse models where tumor growth was monitored post-administration of the compound.

Study 2: Neuropharmacological Assessment

In another investigation focusing on neuropharmacological effects, compounds structurally related to this compound were assessed for their ability to act as 5-HT1A receptor agonists. Results indicated that these compounds significantly decreased immobility in rodent models compared to controls, suggesting potential antidepressant activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

Pyrimidine and Pyrazole Derivatives
  • Compound 3 (): A pyrimidine-5-carbonitrile derivative with a thiazole substituent. The hydroxylphenylamino group enables hydrogen bonding, contrasting with the target compound’s furan-based substituent .
  • Pyrazole Carbonitriles (): These feature pyrazole cores with acetylated thioether linkages. The absence of a sulfonamide group reduces target specificity but improves synthetic accessibility via multicomponent reactions .
Oxazole Derivatives
  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Shares the oxazole core and carbonitrile group but replaces the sulfonamide with a fluorobenzoyl-piperazine moiety. This substitution may enhance solubility but reduce affinity for sulfonamide-dependent targets like ERK .
  • Antifungal Oxazoles (): Derivatives such as 3q–3t feature indol-3-yl and aryl groups. The indole substituent enhances antifungal activity, suggesting the target compound’s furan group may offer alternative interaction profiles .

Substituent Effects

Sulfonamide vs. Piperazinyl Groups
  • The target compound’s 4-methylpiperidinylsulfonyl group () is critical for ERK inhibition due to hydrogen bonding with catalytic lysine residues. In contrast, piperazinyl groups () prioritize bulkier, hydrophobic interactions .
  • Fluorophenyl Substituents (): Electron-withdrawing fluorine atoms increase metabolic stability but may reduce membrane permeability compared to the target compound’s sulfonamide .
Amino Group Variations
  • The furan-2-ylmethylamino group (target compound) provides moderate lipophilicity, while pyrimidine derivatives () use hydroxyphenylamino groups for stronger hydrogen bonding .

Physical and Chemical Properties

Compound Core Structure Key Substituents Melting Point (°C) Solubility
Target Compound Oxazole Furan-2-ylmethylamino, Sulfonamide Not Reported Low (predicted)
ERK Inhibitor 16 () Triazolopyrimidine Sulfonamide, Methylpiperidinyl Not Reported Moderate
Antifungal 3q () Oxazole Indol-3-yl, 4-Fluorophenyl Not Reported Low
Pyrimidine-5-carbonitrile () Pyrimidine Thiazole, Hydroxyphenylamino 242–243 Moderate
  • Carbonitrile Impact : All compounds exhibit increased polarity due to the nitrile group, though solubility varies with substituent bulk .

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